N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine
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Overview
Description
N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazine ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenesulfonamide with glyoxylic acid, followed by cyclization to form the benzothiazine ring. The final step involves methylation of the nitrogen atom to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazine ring .
Scientific Research Applications
N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine
- N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline
Uniqueness
N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]glycine is unique due to its specific benzothiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[methyl-[(3-oxo-4H-1,4-benzothiazin-6-yl)sulfonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S2/c1-13(5-11(15)16)20(17,18)7-2-3-9-8(4-7)12-10(14)6-19-9/h2-4H,5-6H2,1H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNUZZZFENCARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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